Chiral Integrity and Enantiomeric Purity
The target compound exists as a racemic mixture, with its chiral center at the 3-position offering distinct opportunities for enantioselective synthesis. In contrast, commercially available enantiopure versions such as (S)-tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate (CAS 849106-92-9) and (R)-tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate (CAS 892390-30-6) provide a clear advantage for asymmetric applications [1]. The (S)-enantiomer, for instance, is specifically employed in the development of active pharmaceutical ingredients (APIs) requiring high enantiomeric purity, such as CNS agents and cardiovascular drugs [2]. While direct head-to-head data comparing the racemate to individual enantiomers is not publicly available in the context of this compound, the class-level inference is that enantiopure versions are essential for achieving desired biological activity and avoiding off-target effects [3].
| Evidence Dimension | Enantiomeric purity |
|---|---|
| Target Compound Data | Racemic mixture |
| Comparator Or Baseline | (S)-tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate (CAS 849106-92-9), >97% enantiomeric excess (typical) |
| Quantified Difference | Not directly comparable; qualitative difference in chiral configuration |
| Conditions | Chiral stationary phase HPLC or equivalent |
Why This Matters
For researchers developing stereochemically complex drug candidates, the availability of enantiopure forms directly impacts synthesis outcomes and biological activity profiles.
- [1] Chem960. 849106-92-9 ((S)-tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate). Accessed April 2026. View Source
- [2] MySkinRecipes. (S)-tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate. Accessed April 2026. View Source
- [3] Kuujia. Cas no 892390-27-1 ((S)-3-Ethylamino-pyrrolidine-1-carboxylic acid tert-butyl ester). Accessed April 2026. View Source
